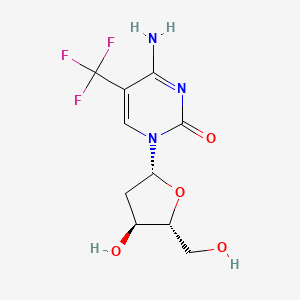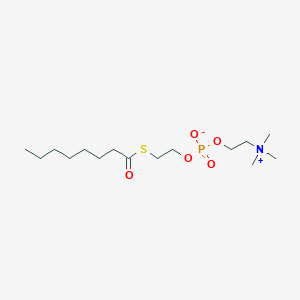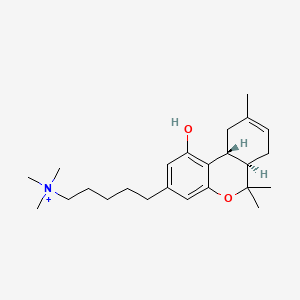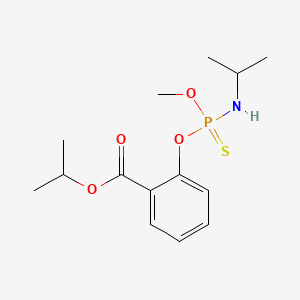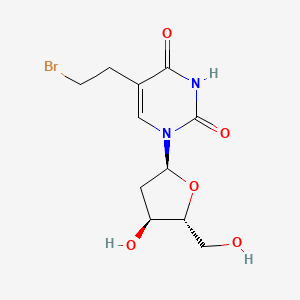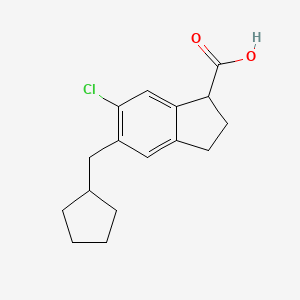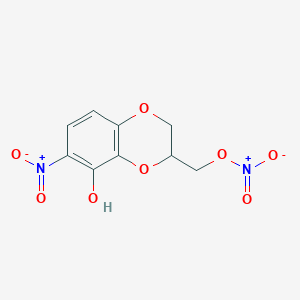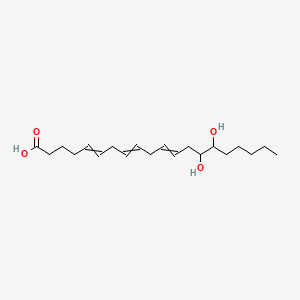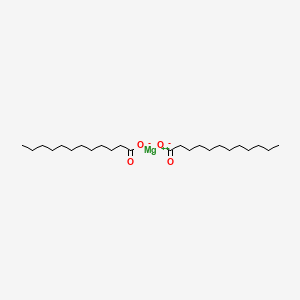
Magnesium laurate
Descripción general
Descripción
Magnesium laurate, also known as this compound, is a compound formed by the reaction of dodecanoic acid (lauric acid) with magnesium. Dodecanoic acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in various plant oils, particularly coconut oil and palm kernel oil. The magnesium salt of dodecanoic acid is used in various applications due to its unique properties, including its role as a surfactant and its antimicrobial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dodecanoic acid, magnesium salt, typically involves the neutralization of dodecanoic acid with a magnesium base. One common method is to react dodecanoic acid with magnesium hydroxide or magnesium oxide in an aqueous medium. The reaction can be represented as follows: [ \text{2 C}{12}\text{H}{24}\text{O}2 + \text{Mg(OH)}2 \rightarrow \text{(C}{12}\text{H}{23}\text{O}_2)_2\text{Mg} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of dodecanoic acid, magnesium salt, often involves the use of magnesium oxide due to its availability and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion of dodecanoic acid to its magnesium salt. The product is then purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium laurate, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to dodecanoic acid and magnesium hydroxide.
Esterification: It can react with alcohols to form esters of dodecanoic acid.
Oxidation: Under specific conditions, it can be oxidized to form dodecanedioic acid.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts such as sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed:
Hydrolysis: Dodecanoic acid and magnesium hydroxide.
Esterification: Esters of dodecanoic acid.
Oxidation: Dodecanedioic acid.
Aplicaciones Científicas De Investigación
Magnesium laurate, has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of cosmetics, detergents, and food additives due to its emulsifying and stabilizing properties.
Mecanismo De Acción
The antimicrobial activity of dodecanoic acid, magnesium salt, is primarily attributed to its ability to disrupt the cell membranes of microorganisms. The dodecanoic acid component integrates into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. Additionally, the magnesium ion can interact with cellular components, further enhancing the antimicrobial effect.
Comparación Con Compuestos Similares
Sodium laurate: Similar in structure but uses sodium instead of magnesium. It is also used as a surfactant and has antimicrobial properties.
Potassium laurate: Another similar compound with potassium as the cation, used in similar applications as sodium laurate.
Calcium laurate: Contains calcium and is used in cosmetics and pharmaceuticals.
Uniqueness: Magnesium laurate, is unique due to the specific interactions of magnesium ions with biological systems, which can enhance its antimicrobial activity compared to sodium or potassium salts. Additionally, magnesium ions play a crucial role in various biochemical processes, making this compound particularly interesting for medical and biological research.
Propiedades
IUPAC Name |
magnesium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBHTNKDCBDNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Magnesium laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40890583 | |
| Record name | Magnesium laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-48-6 | |
| Record name | Magnesium laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNF86GDH3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)
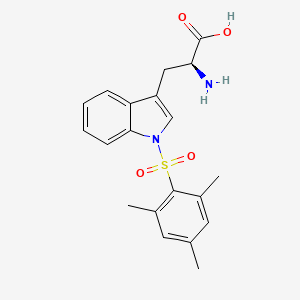
![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)
